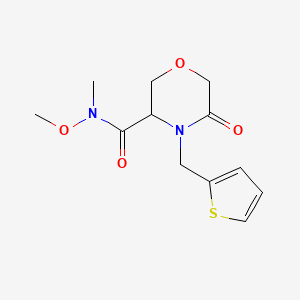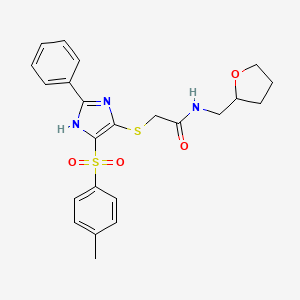
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as MORPH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MORPH belongs to the class of morpholine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It also appears to affect the expression of genes involved in neuronal function and survival.
Biochemical and physiological effects:
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, modulate gene expression, and affect various signaling pathways. In addition, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Future Directions
There are several future directions for the research of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. One area of interest is the development of more potent and selective derivatives of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide that can target specific signaling pathways or processes. Another area of interest is the investigation of the potential of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves a multistep process that starts with the reaction of 2-thiophenemethanol with N-methylmorpholine. The resulting product is then treated with chloroacetyl chloride to form the intermediate compound, which is further reacted with N-methoxy-N-methylurea to yield N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been studied for its neuroprotective effects, with evidence suggesting that it can prevent neuronal damage and improve cognitive function.
properties
IUPAC Name |
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13(17-2)12(16)10-7-18-8-11(15)14(10)6-9-4-3-5-19-9/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHHSBFFHFNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCC(=O)N1CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)
![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)
![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)


![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)